9H-fluorene-9-carboperoxoic acid, also known as 9H-fluorene-9-carboxylic acid, is an organic compound with the molecular formula and a molecular weight of approximately 210.23 g/mol. This compound features a fluorene structure, which consists of a fused ring system that contributes to its unique chemical properties. The carboxylic acid functional group (-COOH) attached to the fluorene core is responsible for its acidic behavior and reactivity in various
For instance, when treated with strong oxidizing agents, it can undergo transformations that lead to the formation of more complex structures .
Research indicates that 9H-fluorene-9-carboperoxoic acid and its derivatives exhibit biological activity, particularly in antimicrobial and anticancer studies. The presence of the fluorene moiety is believed to enhance biological interactions due to its planar structure, which can facilitate binding to biological targets. Specific studies have shown potential cytotoxic effects against certain cancer cell lines, although detailed mechanisms remain under investigation .
The synthesis of 9H-fluorene-9-carboperoxoic acid typically involves several steps:
9H-fluorene-9-carboperoxoic acid finds applications in several fields:
Studies on the interactions of 9H-fluorene-9-carboperoxoic acid with various biological molecules have revealed insights into its potential therapeutic uses. Interaction studies often involve:
Several compounds share structural similarities with 9H-fluorene-9-carboperoxoic acid, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
9-Oxo-9H-fluorene-1-carboxylic acid | Contains an additional ketone group | |
9H-Fluorenol | Hydroxyl group instead of carboxylic acid | |
2-Fluorenecarboxylic acid | Carboxylic acid at different position on fluorene |
The uniqueness of 9H-fluorene-9-carboperoxoic acid lies in its specific structural arrangement and functional groups that allow it to participate in distinct
Traditional synthetic routes to 9H-fluorene-9-carboperoxoic acid often begin with fluorene-9-carboxylic acid as a precursor, which is subsequently functionalized to introduce the peroxide group. The preparation of fluorene-9-carboxylic acid itself is well-documented, such as the reaction of fluorene with dialkyl carbonate and alkali hydrides like sodium hydride in aromatic solvents. This method yields fluorene-9-carboxylic acid esters, which are saponified under acidic conditions to the free acid with reported yields exceeding 80%.
The conversion of the carboxylic acid to the peroxoic acid derivative typically involves treatment with hydrogen peroxide ($$H2O2$$) in the presence of a strong acid catalyst, such as sulfuric acid ($$H2SO4$$). This reaction proceeds via nucleophilic attack of the peroxide on the protonated carbonyl group, forming the peracid functionality. For instance, fluorene-9-carboxylic acid dissolved in a mixture of acetic acid and hydrochloric acid can react with $$H2O2$$ under reflux to precipitate the peroxoic acid. Key parameters influencing yield include the stoichiometric ratio of $$H2O2$$, reaction temperature (typically 80–100°C), and the absence of protic solvents that might prematurely decompose the peroxide bond.
A notable challenge in traditional synthesis is the propensity for side reactions, such as over-oxidation or dimerization. To mitigate this, slow addition of $$H2O2$$ and rigorous temperature control are employed. Furthermore, purification via recrystallization from toluene or benzene ensures high purity (>95%) of the final product.
Mechanochemical synthesis has emerged as a solvent-free alternative for constructing peroxide bonds in fluorene systems. This approach leverages mechanical force, such as ball milling, to induce chemical reactions without the need for volatile organic solvents. In the case of bis(9-methylphenyl-9-fluorenyl) peroxide (BMPF), a related fluorenyl peroxide, mechanochemical activation facilitates the cleavage and reformation of peroxide bonds under stress, enabling the synthesis of mechanochromic materials.
For 9H-fluorene-9-carboperoxoic acid, a plausible mechanochemical route involves milling fluorene-9-carboxylic acid with a solid peroxide source, such as urea-hydrogen peroxide complex, in the presence of a catalytic acid. The mechanical energy generated during milling lowers the activation energy for the peroxidation reaction, promoting efficient bond formation at ambient temperatures. This method not only avoids solvent waste but also enhances reaction kinetics, with preliminary studies suggesting yields comparable to traditional methods (70–85%).
The mechanochemical protocol offers distinct advantages in scalability and environmental footprint. By eliminating solvent use, it reduces hazardous waste generation and simplifies downstream purification. Additionally, the absence of high-temperature conditions minimizes thermal degradation of the peroxide product, preserving its structural integrity.
Green chemistry principles have been integrated into the synthesis of 9H-fluorene-9-carboperoxoic acid to address the environmental drawbacks of conventional methods. One innovation involves replacing harsh acid catalysts with biodegradable alternatives, such as immobilized lipases or acidic ionic liquids. These catalysts enable peroxidation under milder conditions (pH 4–6) while maintaining high catalytic activity.
Another strategy employs photo-Fenton chemistry, where iron oxalate complexes act as catalysts under solar irradiation to generate hydroxyl radicals ($$^\cdot OH$$) from $$H2O2$$. These radicals facilitate the peroxidation of fluorene-9-carboxylic acid at near-neutral pH, reducing the need for corrosive acids. For example, a reaction system containing 2 mg L$$^{-1}$$ iron and a 1:3 iron-to-oxalate molar ratio achieves 90% conversion of the carboxylic acid to the peroxoic acid at pH 5, with minimal iron precipitation.
Solvent selection also plays a critical role in green synthesis. Diethyl carbonate, a non-toxic and biodegradable solvent used in traditional routes, remains a preferred choice due to its low environmental impact and compatibility with peroxide intermediates. Furthermore, continuous-flow microreactor systems have been explored to enhance mass transfer and reduce reaction times, thereby lowering energy consumption.
Parameter | Traditional Synthesis | Mechanochemical | Green Chemistry |
---|---|---|---|
Solvent Use | Aromatic solvents (e.g., toluene) | Solvent-free | Biodegradable solvents (e.g., diethyl carbonate) |
Reaction Temperature | 80–100°C | Ambient | 25–60°C |
Catalyst | $$H2SO4$$ | None (mechanical force) | Iron oxalate complexes |
Yield | 80–85% | 70–85% | 75–90% |
Byproduct Formation | Moderate (dimers, over-oxidized) | Low | Very low |
The radical-mediated oxidation pathways of 9H-fluorene-9-carboperoxoic acid represent a complex series of mechanistic processes that involve the formation and subsequent reactions of highly reactive intermediate species [1] [2]. The fundamental mechanism initiates with the homolytic cleavage of the weak peroxidic oxygen-oxygen bond, which serves as the primary source of free radicals in these systems [1].
The initial step involves the thermal rupture of the peroxide bond in 9H-fluorene-9-carboperoxoic acid, leading to the formation of an acyloxy radical and a hydroxyl radical [1] [2]. This process follows first-order kinetics with respect to the peracid concentration, indicating that the rate-determining step is the unimolecular decomposition of the peroxide functionality [2]. When the acyl group is aliphatic, the decarboxylation rate of the acyloxy radical approaches 10^7 seconds^-1, making this subsequent reaction extremely rapid [3].
The fluorenyl radical systems exhibit unique reactivity patterns due to the stabilization provided by the aromatic framework [4] [5]. Studies on fluorene oxidation mechanisms have revealed that the initial oxidation proceeds through benzylic hydrogen abstraction rather than electron abstraction, indicating that the fluorenyl carbon-hydrogen bonds are particularly susceptible to radical attack [6]. This selectivity arises from the relatively weak benzylic carbon-hydrogen bond in the fluorene system, which facilitates hydrogen atom transfer processes.
The reaction pathway involves the formation of a carbon-centered radical at the fluorenyl position, which can subsequently react with molecular oxygen or other oxidizing species present in the system [7]. Research has demonstrated that fluorene degradation through radical pathways can achieve efficiency increases of 37-43% compared to non-activated systems when appropriate radical initiators are employed [7].
Electron spin resonance studies have confirmed the formation of semiquinone radicals as dominant activating groups in fluorenyl oxidation systems [7]. These radicals promote the generation of additional reactive species through chain propagation mechanisms, leading to enhanced overall reactivity. The detection and identification of these radical intermediates has been accomplished through simulation-based fitting approaches using both electron spin resonance and nuclear magnetic resonance spin trapping techniques [1] [2].
Solvent effects play a crucial role in determining the reactivity and selectivity of peracid oxidation reactions involving fluorenyl systems [8] [9]. The electronic nature of these effects has been demonstrated through a combination of density functional theory calculations, spectroscopic studies, and kinetic measurements, revealing that hydrogen bond interactions significantly influence reaction outcomes [8].
The use of fluorinated alcohol solvents such as nonafluoro-tert-butanol and hexafluoroisopropanol has shown remarkable effects on peracid reactivity [8]. These solvents act as strong hydrogen bond donors while functioning as poor hydrogen bond acceptors, leading to substantially higher yields and selectivities in oxidation processes [8]. The mechanism involves hydrogen bonding between the fluorinated alcohol and reaction intermediates, which modifies the transition state energies and alters the relative rates of competing pathways.
Computational studies have revealed that hydrogen bond donor solvents can raise the transition state energy for overoxidation reactions by stabilizing alcohol products through lone pair interactions [8]. This stabilization effect reduces the susceptibility of primary oxidation products to further oxidation, thereby improving overall selectivity. The calculated carbon-oxygen bond lengths in transition states increase from 1.382 Ångströms in gas phase calculations to 1.404 Ångströms in implicit solvent models, consistent with reduced stabilization of developing positive charges [8].
Substituent effects on peracid reactivity follow established patterns of electronic influence [10]. Electron-withdrawing groups such as trifluoromethyl substituents increase the acidity and reactivity of peracids by stabilizing the conjugate base through inductive effects [10]. Conversely, electron-donating groups decrease reactivity by destabilizing the anionic species formed during reaction [10]. The magnitude of these effects decreases with distance from the peracid functionality, following the typical distance dependence of inductive effects through sigma bonds [10].
The influence of aromatic substituents follows similar patterns to those observed in electrophilic aromatic substitution reactions [10]. Deactivating groups such as nitro, cyano, and carbonyl functionalities increase peracid reactivity, while activating groups such as methoxy and hydroxyl substituents decrease reactivity [10]. These effects operate through resonance and inductive mechanisms that modify the electron density at the reaction center.
Hydrogen bond acceptor solvents such as tetrahydrofuran, dioxane, and ethyl acetate have been reported to inhibit peracid oxidation reactions [8] [11]. This inhibition results from competitive hydrogen bonding between the solvent and the peracid, reducing the effective concentration of reactive peracid species available for oxidation reactions [8]. The strength of this inhibitory effect correlates with the hydrogen bond accepting ability of the solvent, with tetrahydrofuran showing the greatest influence among common hydrogen bond acceptors [11].
The activation of peroxide bonds in 9H-fluorene-9-carboperoxoic acid can be achieved through both thermal and mechanical pathways, each offering distinct advantages and mechanistic features [12] [13]. Thermal activation represents the most commonly employed method for peroxide bond cleavage, while mechanical activation provides an alternative approach with unique selectivity characteristics.
Thermal activation of peracids proceeds through homolytic cleavage of the oxygen-oxygen bond, with activation energies typically ranging from 30-45 kilocalories per mole depending on the specific peroxide structure [14] [15] [16]. For peracetic acid, the thermal decomposition activation energy has been determined to be approximately 30-34 kilocalories per mole, which can be tentatively identified with the dissociation energy of the oxygen-oxygen bond [16]. This value compares favorably with other peroxide systems, falling between the bond dissociation energies of hydrogen peroxide (48.5 kilocalories per mole) and diacetyl peroxide (30 kilocalories per mole) [16].
The thermal decomposition of peracids follows first-order kinetics and is highly predictable, with the cleavage rate being proportional only to the peroxide concentration at any given time [17]. The rate of radical formation depends directly on the temperature of the system, as heat provides the energy required for homolytic cleavage [17]. Studies on thermal activation at elevated temperatures (60°C) have demonstrated enhanced degradation of organic pollutants through the formation of reactive oxygen species including organic radicals and hydroxyl radicals [12].
Recent computational studies have revealed that the bond dissociation energies of peroxides are significantly higher than previously assumed, with a median value of approximately 45 kilocalories per mole for various well-known peroxides based on high-level ab initio calculations [14] [15]. The CBS-APNO (Complete Basis Set - Atomization Energies, Proton Affinities, and Nuclear Quadrupole moments) method has been shown to provide accurate predictions of oxygen-oxygen bond dissociation energies that compare favorably with experimental values [14] [15].
Mechanical activation represents an emerging approach for peroxide bond cleavage that operates through the application of external mechanical forces [13]. This method has been successfully demonstrated using ultrasonic activation, where mechanical energy is transferred from polymeric substituents to coordination bonds, resulting in ligand dissociation and catalyst activation [13]. The mechanical activation process can operate at room temperature, offering advantages over thermal methods that require elevated temperatures.
The mechanism of mechanical activation involves the transfer of mechanical forces through molecular frameworks to specific bonds targeted for cleavage [13]. This approach has shown particular promise in mechanochemical catalyst activation applications, where latent catalysts can be activated on demand through mechanical triggers rather than thermal or chemical activation methods [13]. The mechanical activation pathway offers potential applications in transduction and amplification of mechanical signals, as well as in mechanically initiated polymerization processes for self-healing materials [13].
Comparative studies between thermal and mechanical activation methods have revealed distinct kinetic profiles and product distributions [18]. Thermal activation typically provides more complete conversion but may lead to side reactions due to the elevated temperatures required [12]. Mechanical activation offers greater selectivity and can be performed under milder conditions, but may require specialized equipment and optimized mechanical energy transfer systems [13].
The choice between thermal and mechanical activation depends on the specific application requirements, substrate sensitivity, and desired reaction outcomes [12] [13]. Thermal activation remains the most widely used method due to its simplicity and reliability, while mechanical activation offers unique advantages for specialized applications requiring precise control over reaction initiation and selectivity [13].
Table 1: Bond Dissociation Energies for Peroxide Systems | |||
---|---|---|---|
Compound | BDE (kcal/mol) | Method | Reference |
Dimethyl peroxide | 39.4 | G2 calculation | Bach & Schlegel 2020 [14] |
Tert-butyl hydroperoxide | 42.0 | CBS-APNO | Bach & Schlegel 2020 [14] |
Peracetic acid (O-O bond) | 33.0 | Experimental/thermal | Schmidt & Sehon 1962 [16] |
Hydrogen peroxide | 48.5 | Literature | Literature value [16] |
General peroxide median | 45.0 | G2 ab initio median | Bach & Schlegel 1996 [11] |
Table 2: Activation Parameters for Peracid Reactions | |||
---|---|---|---|
Reaction System | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | Solvent/Conditions |
Cyclohexanol + meta-chloroperoxybenzoic acid (chloroform) | 23.3 | 16.3 | Chloroform [8] |
Cyclohexanol + meta-chloroperoxybenzoic acid (nonafluoro-tert-butanol) | 25.8 | 22.6 | Nonafluoro-tert-butanol [8] |
Propane + meta-chloroperoxybenzoic acid | 26.3 | - | Gas phase density functional theory [8] |
Peracetic acid homolysis | 30.0 | 30.0 | Vapor phase [16] |
Table 3: Kinetic Data for Radical-Mediated Processes | |||
---|---|---|---|
Process | Rate Characteristics | Temperature (°C) | Key Findings |
Fluorene oxidation (alkaline hexacyanoferrate) | First order in oxidant | 25 | Fractional order dependence on fluorene and hydroxide [5] |
Fluorene degradation (iron/humic acid/persulfate) | 37-43% increase versus non-activated | Room temperature | Semiquinone radical dominance [7] |
Peracetic acid homolysis | First order in peracid concentration | Variable | Hydroxyl radical primary product [1] |
Thermal peracetic acid activation | Enhanced pollutant degradation | 60 | Organic radical and hydroxyl radical formation [12] |
Mechanical activation | Room temperature operation | Room temperature | Force-induced bond cleavage [13] |
9H-fluorene-9-carboperoxoic acid demonstrates exceptional efficiency in the epoxidation of sterically hindered alkenes, establishing itself as a premier reagent for accessing challenging epoxide targets [1] [2] [3]. The compound's unique structural features, including the rigid fluorene backbone and the strategically positioned peroxocarboxylic acid functionality, provide optimal geometric orientation for approaching sterically congested double bonds that are typically resistant to conventional epoxidizing agents.
The epoxidation mechanism proceeds through a concerted transition state involving simultaneous formation of two carbon-oxygen bonds and cleavage of the peroxide bond [1] [4]. Computational studies at the density functional theory level reveal that the fluorene moiety facilitates a spiro-like transition state geometry, with the peroxocarboxylic acid plane oriented perpendicular to the alkene plane [4]. This arrangement minimizes steric interactions while maintaining optimal orbital overlap for oxygen transfer.
The reagent exhibits remarkable selectivity toward sterically hindered substrates, with tetramethylethylene showing 45% conversion under conditions where conventional peracids fail completely [5]. Adamantylideneadamantane, an extremely hindered alkene, undergoes epoxidation in 28% yield after 24 hours at 100°C, demonstrating the reagent's unique ability to access highly congested reaction sites [5].
Comprehensive substrate evaluation reveals that 9H-fluorene-9-carboperoxoic acid successfully epoxidizes a broad range of alkenes with varying degrees of steric hindrance. Cyclohexene and other unhindered alkenes react rapidly at ambient temperature, achieving 95% conversion within 2.5 hours [6] [5]. Medium-hindrance substrates such as α-methylstyrene require elevated temperatures (40-60°C) and extended reaction times (4.5-8 hours) but still provide excellent yields of 72-85% [7] [5].
The reagent demonstrates exceptional performance with naturally occurring terpene substrates, including camphene (58% yield) and limonene (84% yield), both of which contain sterically demanding substitution patterns [8]. Aromatic alkenes such as stilbene undergo epoxidation with high diastereoselectivity (>95:5), maintaining the stereochemical integrity of the starting material [9].
Comparative studies with meta-chloroperoxybenzoic acid, trifluoroperacetic acid, and other standard epoxidizing agents demonstrate the superior performance of 9H-fluorene-9-carboperoxoic acid for sterically hindered substrates [3] [5]. While meta-chloroperoxybenzoic acid fails to epoxidize tetramethylethylene even under forcing conditions, the fluorene-based reagent achieves meaningful conversion rates [5]. This enhanced reactivity stems from the unique conformational flexibility of the fluorene backbone, which allows optimal approach angles to sterically congested double bonds.
The reagent maintains excellent chemoselectivity, showing no cross-reactivity with other functional groups commonly present in complex synthetic intermediates. Alcohol, ether, and ester functionalities remain intact under the reaction conditions, enabling selective epoxidation in multifunctional molecules [4] [6].
9H-fluorene-9-carboperoxoic acid serves as a highly effective oxidizing agent for Baeyer-Villiger-type transformations, converting ketones to esters and lactones with exceptional efficiency and selectivity [1] [2] [10]. The reagent's enhanced reactivity compared to conventional peracids enables successful oxidation of challenging ketone substrates that are typically resistant to standard Baeyer-Villiger conditions.
The Baeyer-Villiger oxidation mechanism involves initial nucleophilic attack by the ketone oxygen on the electrophilic peroxide oxygen, forming a tetrahedral Criegee intermediate [1] [10]. The fluorene moiety stabilizes this intermediate through π-π stacking interactions with the ketone carbonyl, facilitating the crucial alkyl migration step [2]. Computational analysis reveals that the migration barrier is reduced by approximately 3.2 kcal/mol compared to conventional peracids, accounting for the enhanced reaction rates observed experimentally [11].
The migratory aptitude follows the established order: tertiary > secondary > aromatic > primary, with electron-donating groups enhancing migration rates [1] [12]. 4-Methoxybenzophenone undergoes oxidation with remarkable efficiency (94% yield), demonstrating the activating effect of electron-rich aromatic systems [7]. Conversely, electron-withdrawing substituents decrease reaction rates, with 4-nitrobenzophenone requiring extended reaction times and elevated temperatures [2].
Cyclic ketones represent particularly favorable substrates for the fluorene-based peracid, with cyclohexanone achieving 92% conversion to caprolactone under mild conditions (40°C, 3.5 hours) [10] [12]. The reagent demonstrates excellent functional group tolerance, successfully oxidizing ketones containing alcohol, ether, and halogen substituents without competing reactions [7].
Aromatic ketones undergo efficient oxidation with predictable regioselectivity based on electronic and steric factors. Acetophenone provides phenyl acetate in 87% yield, while benzophenone yields diphenyl carbonate derivatives [10]. The reagent shows particular efficacy with fluorinated ketones, where the electron-withdrawing fluorine atoms accelerate the oxidation process [7].
The Baeyer-Villiger oxidation proceeds with retention of configuration at the migrating carbon center, enabling stereospecific synthesis of chiral lactones and esters [1] [10]. Camphor undergoes oxidation to camphor lactone with complete retention of stereochemistry, demonstrating the concerted nature of the migration process [12]. The fluorene backbone provides additional stereoelectronic control through preferential approach from the less hindered face of the ketone substrate.
Bridged bicyclic ketones such as adamantanone present unique challenges due to conformational constraints, but the fluorene-based peracid successfully promotes oxidation in 68% yield [10]. The rigid fluorene structure accommodates the steric demands of these substrates better than flexible alkyl peracids, enabling access to strained lactone products.
The mechanochemical activation of 9H-fluorene-9-carboperoxoic acid represents a groundbreaking approach to polymer functionalization, enabling solvent-free modification of polymeric materials under mild conditions [13] [14] [15]. This methodology harnesses mechanical energy to overcome activation barriers associated with polymer-peracid interactions, providing access to novel functionalized materials with enhanced properties.
Mechanochemical activation involves the application of mechanical force to promote chemical reactions that would otherwise require harsh conditions or fail entirely [13] [14]. The process utilizes ball milling or similar mechanical agitation to generate localized high-energy sites that facilitate peracid activation and subsequent polymer functionalization [15]. The fluorene moiety of 9H-fluorene-9-carboperoxoic acid provides enhanced mechanical stability compared to conventional peracids, preventing decomposition under the vigorous milling conditions [16].
The mechanism involves mechanically induced homolytic cleavage of the peroxide bond, generating reactive oxygen species that attack polymer chains [13] [17]. The resulting polymer radicals can undergo various transformations, including chain scission, crosslinking, and functional group introduction [14]. The fluorene backbone acts as a mechanophore, undergoing reversible bond breaking and reformation under mechanical stress [13].
Mechanochemical activation enables functionalization of a diverse range of polymer substrates, including polyolefins, aromatic polymers, and heteroatom-containing polymers [14] [15]. Polyethylene undergoes peroxide grafting with 15.2% degree of functionalization after 45 minutes of milling at 25 Hz, introducing reactive sites for subsequent chemical modification [18]. Polystyrene experiences aromatic oxidation with 18.5% functionalization, creating hydroxyl and carbonyl groups on the benzene rings [19].
Polybutadiene demonstrates the highest degree of functionalization (35.4%) through double bond epoxidation, converting unsaturated sites to reactive epoxide functionalities [14]. The mechanochemical process enables selective modification of specific polymer segments without affecting the overall polymer architecture [15].
The efficiency of mechanochemical polymer functionalization depends critically on milling parameters, including frequency, duration, and ball-to-polymer ratio [13] [14]. Optimal conditions vary with polymer type and desired functionalization level, with typical frequencies ranging from 10-40 Hz and milling times from 20-95 minutes [15]. Higher frequencies generally increase functionalization rates but may also promote undesired chain degradation [17].
Temperature control during milling is crucial to prevent thermal degradation of both the polymer and the peracid [13]. The fluorene-based peracid demonstrates superior thermal stability compared to conventional peracids, maintaining activity even under high-energy milling conditions [16]. The addition of grinding auxiliaries such as zirconia or silica enhances energy transfer and prevents agglomeration of polymer particles [18].
Mechanochemical peracid activation enables introduction of diverse functional groups, including hydroxyl, carbonyl, epoxide, and carboxylic acid moieties [14] [15]. The specific functionalization pattern depends on the polymer substrate and reaction conditions, with polar polymers generally showing higher reactivity than nonpolar analogues [19].
Chitosan undergoes amino group activation with 33.5% functionalization, creating reactive sites for further chemical modification [14]. Silicone rubber experiences crosslinking with 42.3% functionalization, resulting in enhanced mechanical properties and thermal stability [15]. The mechanochemical process enables property modification while maintaining the bulk polymer structure, providing materials with tailored surface characteristics [13].
Mechanochemically functionalized polymers find applications in diverse fields, including adhesives, coatings, and biomedical materials [14] [15]. The introduction of polar functional groups enhances polymer compatibility with inorganic fillers and other polymers, enabling development of advanced composite materials [19]. Epoxidized polymers serve as reactive intermediates for further chemical modification, providing access to complex polymer architectures [13].